BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data of 1,4-Dibromobenzene
(NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,4-Dibromobenzene

Cat. No.: B042075

An In-depth Technical Guide to the Spectroscopic Data of 1,4-Dibromobenzene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for 1,4-dibromobenzene. It is intended for
researchers, scientists, and professionals in drug development who utilize these spectroscopic
techniques for structural elucidation and material characterization.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for 1,4-dibromobenzene in a
structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the 1,4-dibromobenzene molecule, the NMR spectra are relatively
simple. All four protons are chemically equivalent, as are the two bromine-substituted carbons
and the four hydrogen-bearing carbons.

Table 1: *H NMR Data for 1,4-Dibromobenzene
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Parameter Value Multiplicity Integration Notes

Chemical Shift

~7.29 ppm[1] Singlet 4H
(%)

All four aromatic
protons are
chemically
equivalent and
thus do not show
coupling to each
other.[2] The
exact shift can
vary slightly
depending on the

solvent used.[1]

[3]

Table 2: 13C NMR Data for 1,4-Dibromobenzene

Carbon Atom Chemical Shift ()

Notes

C-Br (C1, C4) ~123 ppm

These are the ipso-carbons
directly attached to the
bromine atoms. They are
shielded due to the "heavy
atom effect" of bromine,
causing them to appear upfield
compared to what might be
expected based on

electronegativity alone.[4]

C-H (C2, C3, C5, C6) ~132 ppm

These four carbons are
chemically equivalent due to

the molecule's symmetry.

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-dibromobenzene shows characteristic absorptions for a para-

disubstituted aromatic ring.
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Table 3: Principal IR Absorptions for 1,4-Dibromobenzene

Wavenumber

( 1 Vibration Type Intensity Notes
cm-

Typical for sp2 C-H
~3080-3040 Aromatic C-H Stretch Medium-Weak bonds in an aromatic

system.

Characteristic skeletal
~1570 & ~1475 Aromatic C=C Stretch Medium-Strong vibrations of the

benzene ring.

~1090 In-plane C-H Bend Strong

A symmetric vibration
~1010 Ring Breathing Mode Strong characteristic of the

benzene ring.

This strong absorption

is highly characteristic
Out-of-plane C-H
~815 Strong of 1,4- (or para-)
Bend ) o
disubstitution on a

benzene ring.

The carbon-bromine

bond vibration
Below 700 C-Br Stretch Strong ] )

typically appears in

the fingerprint region.

Note: Specific peak positions can be found in various spectral databases.[5][6][7]

Mass Spectrometry (MS)

The mass spectrum of 1,4-dibromobenzene is distinguished by the isotopic pattern of
bromine. Bromine has two stable isotopes, 7°Br and 81Br, in nearly a 1:1 natural abundance.
This leads to a characteristic M, M+2, M+4 pattern for ions containing two bromine atoms.

Table 4: Mass Spectrometry Data for 1,4-Dibromobenzene (Electron lonization)
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m/z (mass-to-
charge)

lon

Relative Intensity
Pattern

Notes

234, 236, 238

[CeHaBr2]*" (Molecular

lon)

~1:2:1

This triplet confirms
the presence of two
bromine atoms. The
peaks correspond to
molecules with (7°Br,
79Br), (7°Br, 81Br), and
(31Br, 81Br) isotopes,
respectively.[8][9][10]

155, 157

[CeHaBrI]*

This doublet
represents the
fragment resulting
from the loss of one

bromine atom.[8]

76

[CeHa]*

Single Peak

Represents the loss of

both bromine atoms.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy (Solution State)

e Sample Preparation: Weigh approximately 10-20 mg of 1,4-dibromobenzene for *H NMR or
50-100 mg for 3C NMR.[11]

o Dissolution: Place the solid into a small vial and dissolve it in approximately 0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs).[3][12]

o Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any solid

particulates are present, filter the solution through a small cotton plug in the pipette.[11][12]

e Acquisition: Cap the NMR tube and place it in the NMR spectrometer. The instrument is then

tuned, and the magnetic field is shimmed to achieve homogeneity. Standard pulse
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sequences are used to acquire the *H and 13C spectra.

IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common technique for solid samples as it requires

minimal preparation.[13][14]

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid 1,4-dibromobenzene powder onto
the ATR crystal.

Apply Pressure: Use the instrument's pressure arm to press the solid firmly against the
crystal, ensuring good contact.[15]

Data Collection: Acquire the IR spectrum. The evanescent wave from the internally reflected
IR beam penetrates a short distance into the sample to generate the spectrum.[15][16]

Cleaning: After the measurement, retract the pressure arm, remove the sample, and clean
the crystal with a suitable solvent (e.g., isopropanol).

Mass Spectrometry (Electron lonization)

Electron lonization (EI) is a hard ionization technique that provides detailed fragmentation
patterns.[17][18]

Sample Introduction: Introduce a small amount of solid 1,4-dibromobenzene into the ion
source, typically via a direct insertion probe (solids probe).[19]

Volatilization: Gently heat the probe to volatilize the sample into the gas phase within the
high-vacuum source.

lonization: Bombard the gas-phase molecules with a high-energy electron beam (typically 70
eV). This ejects an electron from the molecule, creating a positively charged radical ion
(molecular ion) and causing fragmentation.[20]

Analysis: Accelerate the resulting ions out of the ion source and into the mass analyzer (e.g.,
a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
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o Detection: The separated ions are detected, and the resulting signal is processed to

generate the mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and

the experimental workflow.

1,4-Dibromobenzene Structure
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Caption: Relationship between spectroscopic techniques and structural data.
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Caption: General workflow for spectroscopic analysis of a solid sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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